1,2,4,5-Tetrazine-3,6-diamine

Description

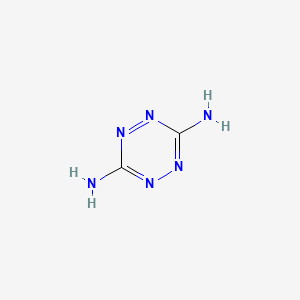

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrazine-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N6/c3-1-5-7-2(4)8-6-1/h(H2,3,5,6)(H2,4,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYXTMYVRNWHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300631 | |

| Record name | 1,2,4,5-Tetrazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19617-90-4 | |

| Record name | NSC137937 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetrazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1,2,4,5 Tetrazine 3,6 Diamine

Routes Involving Guanidine (B92328) Derivatives as Precursors

A particularly significant pathway for the synthesis of 1,2,4,5-tetrazines utilizes guanidine derivatives. mdpi.com This multi-step approach is valuable for preparing key tetrazine precursors that can be further functionalized. mdpi.com

The reaction of triaminoguanidine monohydrochloride with 2,4-pentanedione is a key step in forming dihydro-tetrazine intermediates. scispace.comgoogle.comresearchgate.net

In one method, treating 1,3-diaminoguanidine monohydrochloride with 2,4-pentanedione in an alcohol solvent, such as 2-propanol, under controlled conditions yields 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride. sciencemadness.org This reaction proceeds by stirring the reactants at ambient temperature, followed by heating under reflux. sciencemadness.org The dihydro-tetrazine intermediate is then oxidized to produce 3,6-diamino-1,2,4,5-tetrazine in nearly quantitative yield using an oxidizing agent like sodium perborate. sciencemadness.org

| Reactant | Reagent | Solvent | Product | Yield |

| 1,3-Diaminoguanidine monohydrochloride | 2,4-Pentanedione | 2-Propanol | 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride | 45-50% |

| 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride | Sodium perborate tetrahydrate | Water | 3,6-Diamino-1,2,4,5-tetrazine | Quantitative |

An alternative pathway involves combining an aqueous solution of triaminoguanidine monohydrochloride with 2,4-pentanedione. google.com This reaction forms a different intermediate, 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine, which precipitates from the solution with an 85% yield. google.com This dihydro-tetrazine is subsequently oxidized using nitric oxide (NO) or nitrogen dioxide (NO2) to form 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine. google.comresearchgate.net The final step is the ammonolysis of this intermediate, which quantitatively yields 3,6-diamino-1,2,4,5-tetrazine. researchgate.net

| Step | Reactant | Reagent(s) | Product | Yield |

| 1 | Triaminoguanidine monohydrochloride | 2,4-Pentanedione | 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine | 80-85% |

| 2 | 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine | Nitric oxide or Nitrogen dioxide | 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine | - |

| 3 | 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine | Ammonia (NH3) | 3,6-Diamino-1,2,4,5-tetrazine | Quantitative |

Pinner Synthesis and Iminoester-Based Approaches for Tetrazine Ring Formation

The Pinner synthesis, developed in the late 19th century, is a foundational method for preparing 3,6-disubstituted 1,2,4,5-tetrazines. mdpi.comnih.gov This approach begins with an iminoester, which reacts with hydrazine (B178648) to yield a corresponding amidrazone. mdpi.comresearchgate.net The amidrazone then undergoes cyclization, typically in the presence of excess hydrazine, to form a dihydro-1,2,4,5-tetrazine derivative. mdpi.com The final step is the oxidation of the dihydro-tetrazine intermediate to the aromatic 1,2,4,5-tetrazine (B1199680). mdpi.comnih.gov

A variety of oxidizing agents can be used for this final step. While molecular oxygen can be used, it often requires high pressure and the reaction rate is slow. mdpi.com More effective results are often achieved using nitrogen oxides, which can be generated in-situ from sodium nitrite (B80452) in an acidic medium like hydrochloric or acetic acid. researchgate.net "Pinner-like" reactions, which use nitriles and hydrazine directly in a one-pot synthesis, are also common. nih.gov However, these methods can be challenging for creating unsymmetrically substituted tetrazines, often resulting in a mixture of products. nih.gov

Construction of the 1,2,4,5-Tetrazine Core from Acyclic Reagents

The 1,2,4,5-tetrazine ring can be constructed from various acyclic (non-cyclic) starting materials. These methods typically involve condensation and cyclization reactions, often culminating in an oxidation step.

One method for forming the tetrazine core involves the base-promoted dimerization of ethyl diazoacetate. orgsyn.org This reaction leads to the formation of a dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate derivative. orgsyn.orgresearchgate.net This dicarboxylate can then be oxidized to yield dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. orgsyn.org This approach builds the disubstituted tetrazine ring system from a simple, acyclic diazo compound, providing a foundational structure that can be further modified.

Hydrazine and its derivatives are central to the construction of the tetrazine ring from acyclic precursors. In a general sense, many synthetic routes involve the condensation of various compounds with hydrazine. mdpi.com

For instance, the reaction of formamidinium acetate (B1210297) with hydrazine hydrate can produce the unsubstituted 1,2,4,5-tetrazine after oxidation of the dihydro-tetrazine intermediate. mdpi.com Another effective method is the condensation of imidoyl chlorides with hydrazine. mdpi.com This transformation is particularly useful for synthesizing unsymmetrical tetrazine derivatives, as it avoids the formation of mixed products by connecting specific structural elements before the final cyclization step. mdpi.com The yields for this method are satisfactory, reaching up to 61% for aromatic substituents. mdpi.com Similarly, aldehydes can be condensed with hydrazine, followed by oxidation, to yield disubstituted 1,2,4,5-tetrazines. mdpi.com

Synthetic Pathways to Oxidized Derivatives of 1,2,4,5-Tetrazine-3,6-diamine

The oxidation of tetrazine precursors is a critical step in the synthesis of both the parent this compound and its N-oxide derivatives. These oxidized forms are often sought for their specific chemical properties, particularly in the field of energetic materials.

The final step in many synthetic routes to this compound involves the aromatization of a dihydro-tetrazine ring through oxidation. An efficient method involves the treatment of 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride with sodium perborate tetrahydrate in water. This reaction proceeds at ambient temperature and produces this compound in quantitative yield sciencemadness.org.

In other multi-step syntheses, a common precursor is 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine. This intermediate can be effectively oxidized to its corresponding aromatic tetrazine, 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, using nitric oxide (NO) or nitrogen dioxide (NO₂) in a suitable solvent such as 1-methyl-2-pyrrolidinone (NMP) google.com. The resulting aromatic tetrazine is then converted to the final diamino product in a subsequent step.

The introduction of N-oxide functionalities into the tetrazine ring is a key strategy for modulating the properties of these compounds. This compound (DATZ) serves as a direct precursor to its N-oxide analogues. The oxidation of DATZ with peroxyformic acid, generated in situ from formic acid and hydrogen peroxide, yields 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide (DATZO₂) researchgate.net. Optimized conditions for this reaction, including a 1-hour reaction time at 25°C, have been reported to achieve a yield of 60.2% researchgate.net.

The degree of oxidation can be controlled by the choice of the oxidizing agent. While many peracids tend to produce the 1,4-dioxide as the major product, the use of peroxytrifluoroacetic acid (PTFA) has been shown to favor the formation of 3,6-diamino-1,2,4,5-tetrazine 1-oxide.

Functional Group Interconversion Strategies for this compound Precursors

Functional group interconversion provides alternative routes to precursors of this compound, starting from more readily available materials like thiocarbohydrazides or halogenated tetrazines.

Thiocarbohydrazide is a versatile building block for constructing the tetrazine scaffold. It can be used to synthesize precursors such as 1,2,4,5-tetrazine-3,6-dithione or 3,6-bis(methylthio)-1,2,4,5-tetrazine. For instance, the reaction of thiocarbohydrazide with bis(carboxymethyl) trithiocarbonate in the presence of a base, followed by methylation and oxidation, leads to the formation of 3,6-bis(methylthio)-1,2,4,5-tetrazine. While these sulfur-containing tetrazines are stable precursors, their direct, high-yield conversion to this compound via amination is not extensively documented in the reviewed literature, representing a potential area for further synthetic exploration.

Halogenated tetrazines, particularly 3,6-dichloro-1,2,4,5-tetrazine (B31795), are valuable intermediates for synthesizing a range of substituted tetrazines via nucleophilic aromatic substitution (SNAr) . The electron-deficient nature of the tetrazine ring facilitates the displacement of the chloro groups by nucleophiles, including amines.

The reaction of 3,6-dichloro-1,2,4,5-tetrazine with ammonia can be used to introduce amino groups. The substitution of the first chlorine atom can be achieved selectively under mild conditions; for example, bubbling ammonia gas through a solution of 3,6-dichlorotetrazine in methyl tert-butyl ether at 25°C yields 6-amino-3-chlorotetrazine semanticscholar.org. However, the introduction of the first electron-donating amino group deactivates the ring, making the substitution of the second chlorine atom more challenging and often requiring harsher reaction conditions researchgate.net. This presents a hurdle to achieving high yields of this compound through this method.

Optimized Synthetic Conditions and Yield Enhancements in this compound Production

One highly efficient, multi-step process begins with triaminoguanidine monohydrochloride and 2,4-pentanedione to form 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine with an 85% yield. This intermediate is then oxidized to 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine using nitrogen dioxide, achieving a 99% yield. The final step is a carefully controlled ammonolysis, where the pyrazolyl groups are displaced by amino groups to give DATZ in 96% yield google.com. A similar synthesis from the pyrazolyl precursor is reported to produce DATZ with a 95.3% yield researchgate.net.

Table 1: Optimized Synthesis of this compound via Pyrazole Precursor

| Step | Precursor | Reagents | Solvent | Temperature (°C) | Time | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Triaminoguanidine monohydrochloride | 2,4-Pentanedione | Water | 70 | 4 h | 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine | 85 |

| 2 | Dihydro-tetrazine from Step 1 | Nitrogen Dioxide (NO₂) | NMP | Room Temp. | 5-10 min | 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine | 99 |

| 3 | Tetrazine from Step 2 | Ammonia (NH₃) | NMP | <35 then >50 | - | This compound | 96 |

A second improved, two-step synthesis starts from 1,3-diaminoguanidine monohydrochloride and 2,4-pentanedione in an alcohol solvent. This reaction forms 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride in 45-50% yield. This dihydro intermediate is then oxidized using sodium perborate in water at ambient temperature to afford the final this compound product in quantitative yield sciencemadness.org.

Table 2: Optimized Synthesis of this compound via Dihydro-amino Precursor

| Step | Precursor | Reagents | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1,3-Diaminoguanidine monohydrochloride | 2,4-Pentanedione | 1-Propanol | Reflux, 6 h | 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride | 45-50 |

| 2 | Dihydro-tetrazine from Step 1 | Sodium Perborate | Water | Ambient Temp., 2 h | This compound | Quantitative |

Chemical Reactivity and Derivatization Strategies of 1,2,4,5 Tetrazine 3,6 Diamine

Nitration Reactions and Formation of Nitro-Substituted Derivatives

Nitration is a key derivatization strategy for 1,2,4,5-tetrazine-3,6-diamine and its derivatives, aimed at introducing nitro groups to enhance the energetic properties of the resulting compounds. The position and extent of nitration can be controlled by the substrate structure and the reaction conditions.

Regioselectivity of Nitration at Exocyclic Amine Groups

Research has shown that the nitration of azole-substituted derivatives of this compound exhibits high regioselectivity, favoring the exocyclic secondary amine groups. In studies involving N³,N⁶-bis(1H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine (BTATz) and its alkylated derivatives, ¹⁵N NMR monitoring confirmed that nitration occurs exclusively at the "bridging" secondary amines linking the tetrazine and tetrazole rings. rsc.orgresearchgate.net This selective N-nitration is a critical aspect in the design of energetic materials, as it directly attaches the highly energetic nitramino functionality to the heterocyclic backbone. Attempts to achieve further nitration to form tetranitro derivatives, where nitro groups would be present on both the exocyclic amines and the tetrazole rings, were unsuccessful under the studied conditions. rsc.orgresearchgate.net

Introduction of Nitro-Azole Moieties

A successful strategy for incorporating both fuel (the heterocyclic rings) and oxidizer (nitro groups) moieties into a single molecule involves the nitration of azole rings attached to the this compound core. rsc.orgresearchgate.net This approach creates compounds with a more balanced oxygen content. For instance, the reaction of N³,N⁶-Bis(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine with a nitrating mixture results in the formation of N³,N⁶-bis(3-nitro-1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine. rsc.orgresearchgate.net In this reaction, the nitro group is introduced onto the carbon atom of the triazole ring, demonstrating that nitration can be directed to the appended azole moiety. This method provides a pathway to thermally insensitive energetic materials with desirable properties. rsc.orgresearchgate.net

| Starting Material | Nitrating Agent | Product | Site of Nitration | Reference |

|---|---|---|---|---|

| N³,N⁶-bis(1H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine (BTATz) | ¹⁵N-labeled nitrating agent | N-nitro derivatives | Exocyclic secondary amine groups | rsc.orgresearchgate.net |

| N³,N⁶-Bis(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine | HNO₃–Ac₂O | N³,N⁶-bis(3-nitro-1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine | Triazole ring (C-nitration) | rsc.orgresearchgate.net |

Impact of Nitration Conditions on Product Distribution

The choice of nitrating agent and reaction conditions plays a crucial role in determining the outcome of the nitration of this compound derivatives. A common and effective nitrating mixture is a combination of concentrated nitric acid (HNO₃) and acetic anhydride (B1165640) (Ac₂O). rsc.orgresearchgate.net This system has been successfully employed for the nitration of azole-substituted derivatives. For example, the synthesis of N³,N⁶-bis(3-nitro-1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine was achieved using a HNO₃–Ac₂O mixture, yielding the desired product in moderate amounts. rsc.orgresearchgate.net The conditions, such as temperature and reaction time, must be carefully controlled to achieve the desired product distribution and avoid potential side reactions or decomposition of the energetic products.

Nucleophilic Substitution Reactions on the Tetrazine Core and Amino Groups

The derivatization of this compound can also be achieved through nucleophilic substitution reactions. These reactions typically involve the displacement of a leaving group on the tetrazine ring by a nucleophile. While direct substitution on the amino groups of the parent compound is less common, derivatization is often accomplished by using electrophilic tetrazine precursors that are subsequently reacted with nucleophiles.

Reactions with N-Nucleophiles

The tetrazine core can be functionalized by reacting with various N-nucleophiles. A notable example is the reaction of 3,6-diamino-1,2,4,5-tetrazine with enamines. This reaction proceeds via an unprecedented formal [4+2] cycloaddition across the N1 and N4 positions of the tetrazine ring, rather than a direct substitution at the carbon atoms. nih.gov This unique reactivity, promoted by solvents like hexafluoroisopropanol (HFIP), leads to the formation of 1,2,4-triazine (B1199460) derivatives. nih.govresearchgate.net Although not a classical nucleophilic aromatic substitution, it represents a significant reaction pathway for this compound with N-nucleophiles.

More conventional nucleophilic substitution is observed when using tetrazine precursors with good leaving groups. For instance, the pyrazolyl moiety in 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine can be displaced by various N-nucleophiles to generate a series of high-nitrogen tetrazine derivatives. researchgate.net This strategy allows for the introduction of functionalities like guanidine (B92328) and azole groups onto the tetrazine ring. researchgate.net

Utilization of Electrophilic Tetrazine Derivatives

A common and versatile strategy for synthesizing derivatives of this compound involves the use of highly reactive, electrophilic tetrazine precursors. Compounds such as 3,6-dichloro-1,2,4,5-tetrazine (B31795) and 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine serve as excellent starting materials. google.comresearchgate.net The chlorine or pyrazolyl groups in these precursors are good leaving groups and can be readily displaced by a wide range of nucleophiles, including amines, to afford mono- or disubstituted products.

The synthesis of 3,6-diamino-1,2,4,5-tetrazine itself can be achieved from 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine by reaction with ammonia. google.comresearchgate.net This precursor-based approach is highly effective for creating a library of asymmetrically and symmetrically substituted tetrazines. By reacting electrophilic tetrazines with different N-nucleophiles, a diverse array of functional groups can be introduced at the 3 and 6 positions of the tetrazine ring, providing a powerful tool for tuning the properties of the final compounds.

| Electrophilic Tetrazine Precursor | Nucleophile | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 3,6-diamino-1,2,4,5-tetrazine | Enamines | Formal [4+2] Cycloaddition | 1,2,4-Triazine derivatives | nih.gov |

| 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine | N-Nucleophiles (e.g., guanidine, N-(1H-tetrazol-5-yl)amine) | Nucleophilic Aromatic Substitution | High-nitrogen tetrazine derivatives | researchgate.net |

| 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine | Ammonia | Nucleophilic Aromatic Substitution | 3,6-diamino-1,2,4,5-tetrazine | google.comresearchgate.net |

Cycloaddition Reactions of this compound and its Analogues

The 1,2,4,5-tetrazine ring is a highly electron-deficient heteroaromatic system, making it an exceptionally reactive diene in a class of reactions known as inverse electron-demand Diels-Alder (iEDDA) cycloadditions. nih.govrsc.org This reactivity allows for the formation of new heterocyclic systems under mild conditions. sigmaaldrich.com The nature of the substituents at the 3- and 6-positions of the tetrazine ring plays a crucial role in modulating its reactivity. While electron-withdrawing groups enhance the reaction rate, the electron-donating amino groups in this compound influence the electronic properties and subsequent cycloaddition behavior of the molecule. The cycloaddition invariably occurs across the C3 and C6 positions of the tetrazine ring. nih.gov

Inverse Electron-Demand Diels-Alder (iEDDA) Reactivity

The iEDDA reaction is a powerful tool in organic synthesis and bioconjugation, characterized by its rapid kinetics and high specificity. rsc.orgnih.gov In contrast to a normal Diels-Alder reaction, the iEDDA reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of an electron-rich "dienophile" (such as an alkene or alkyne) and the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-poor diene, like a 1,2,4,5-tetrazine. nih.govnih.gov The fast reaction rates are attributed to the small energy gap between these frontier molecular orbitals. nih.gov

The general mechanism proceeds through an initial [4+2] cycloaddition to form a transient bicyclic intermediate. nih.govresearchgate.net This intermediate is unstable and rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of dinitrogen (N₂) to form a 4,5-dihydropyridazine. researchgate.net Depending on the reaction conditions and the nature of the dienophile, this dihydropyridazine (B8628806) can either isomerize or be oxidized to yield a stable, aromatic pyridazine (B1198779) ring system. nih.govresearchgate.net

The reactivity of the tetrazine core is highly tunable through its substituents. nih.gov Tetrazines bearing electron-withdrawing groups, such as esters or pyridyl groups, exhibit lower LUMO energies and thus react faster. nih.govnih.gov Conversely, the amino groups in this compound are electron-donating, which raises the LUMO energy of the tetrazine ring. This results in a decreased reactivity in iEDDA reactions compared to its analogues with electron-withdrawing substituents. However, this attenuated reactivity can be advantageous for applications requiring staged or controlled reactions.

Formation of Bicyclic and Fused Ring Systems

Cycloaddition reactions involving 1,2,4,5-tetrazines are a primary method for constructing bicyclic and fused heterocyclic structures. The initial product of the [4+2] cycloaddition between a tetrazine and a dienophile is a highly unstable bicyclic adduct. nih.govresearchgate.net This adduct is rarely isolated as it readily extrudes a molecule of nitrogen gas. nih.gov

While the conventional cycloaddition occurs across the C3/C6 positions, studies on analogues such as 3,6-bis(thiomethyl)-1,2,4,5-tetrazine have shown that the reaction pathway can be altered. nih.gov In the presence of specific solvents like hexafluoroisopropanol (HFIP), an unprecedented formal [4+2] cycloaddition across the N1 and N4 atoms of the tetrazine ring can occur with certain enamines. nih.gov This leads to the formation of 1,2,4-triazine derivatives, demonstrating that under specific conditions, tetrazine analogues can be precursors to a variety of fused and heterocyclic systems. nih.gov

Redox Transformations of the Tetrazine Ring System

The 1,2,4,5-tetrazine ring is redox-active and can undergo both oxidation and reduction reactions. These transformations alter the electronic properties and structure of the heterocyclic core. The electron-rich nature of this compound makes it susceptible to oxidation, while the inherent electron deficiency of the tetrazine ring allows for facile reduction to dihydrotetrazine intermediates. zendy.ionih.gov

Oxidation Pathways and Oxidative Functionalization

The oxidation of this compound primarily targets the nitrogen atoms of the tetrazine ring, leading to the formation of N-oxides. The specific products obtained depend on the strength and nature of the oxidizing agent employed. zendy.ioresearchgate.net

Treatment of 3,6-diamino-1,2,4,5-tetrazine with most common peracids, such as 3-chloroperoxybenzoic acid (m-CPBA), results in the formation of 3,6-diamino-1,2,4,5-tetrazine 1,4-dioxide as the major product. zendy.ioresearchgate.net In this reaction, two oxygen atoms are added to the N1 and N4 positions of the tetrazine ring.

However, when a more potent oxidizing agent like peroxytrifluoroacetic acid (PTFA) is used, the reaction yields 3,6-diamino-1,2,4,5-tetrazine 1-oxide as the primary product. zendy.ioresearchgate.net A minor amount of a more highly oxidized and rearranged product, 3-amino-6-nitro-1,2,4,5-tetrazine 2,4-dioxide, is also formed in this process. zendy.ioresearchgate.net This demonstrates that the degree of oxidation and the resulting product distribution can be controlled by the choice of reagent.

| Oxidizing Agent | Major Product | Minor Product(s) | Reference |

|---|---|---|---|

| Peracids (e.g., m-CPBA) | 3,6-diamino-1,2,4,5-tetrazine 1,4-dioxide | - | zendy.ioresearchgate.net |

| Peroxytrifluoroacetic acid (PTFA) | 3,6-diamino-1,2,4,5-tetrazine 1-oxide | 3-amino-6-nitro-1,2,4,5-tetrazine 2,4-dioxide | zendy.ioresearchgate.net |

Reduction to Dihydrotetrazine Intermediates

Due to its electron-deficient nature, the 1,2,4,5-tetrazine ring can be readily reduced. nih.gov Electrochemical studies show that substituted tetrazines are electroactive and undergo quasi-reversible one-electron reduction reactions to form stable radical anions. nih.govrsc.orgresearchgate.net The reduction potential is sensitive to the electronic properties of the substituents at the C3 and C6 positions. nih.govrsc.org Electron-donating groups, like the amino functionalities in this compound, would be expected to make the reduction potential more negative compared to tetrazines with electron-withdrawing groups.

The product of this reduction is the corresponding 1,2-dihydro-1,2,4,5-tetrazine. sciencemadness.org This species is often an intermediate in the synthesis of tetrazines, which are formed by the subsequent oxidation of the dihydrotetrazine ring. researchgate.netresearchgate.net For example, the synthesis of 3,6-diamino-1,2,4,5-tetrazine can proceed via the formation of 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride, which is then oxidized to the final aromatic tetrazine. sciencemadness.org The reversible nature of this redox process is a key feature of the tetrazine system, with various oxidants like sodium nitrite (B80452) or even enzymes being capable of converting the dihydrotetrazine back to the aromatic state. researchgate.net

Derivatization at the Amino Functionalities

The exocyclic amino groups of this compound serve as reactive handles for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties. One of the primary strategies for derivatization involves nitration of these amino groups.

Studies on energetic materials have shown that the nitration of 3,6-diamino-1,2,4,5-tetrazine can yield 3,6-dinitramino-1,2,4,5-tetrazine. sciengine.com This dinitramine (B166585) can then be neutralized to form various corresponding dibasic salts. sciengine.com

Furthermore, the nitration of more complex analogues, such as N³,N⁶-bis(1H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine, has been studied in detail. rsc.org Research using ¹⁵N-labeled nitrating agents has demonstrated that the nitration occurs selectively on the exocyclic, or "bridging," secondary amine groups, rather than on the tetrazole or tetrazine rings. rsc.org Similarly, nitration of N³,N⁶-Bis(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine with a nitric acid-acetic anhydride mixture leads to the formation of a derivative with nitro groups on the triazole rings, showcasing how the reactivity of the amino linker can be harnessed for synthesis. researchgate.net These examples highlight that the amino functionalities are key sites for chemical modification, enabling the introduction of nitro groups and other functionalities to create new molecular structures.

Alkylation and Acylation Reactions

The amino groups of this compound serve as primary sites for alkylation and acylation, enabling the introduction of various functional groups and the synthesis of more complex energetic materials.

Alkylation: The peculiarities of N-alkylation have been studied for a series of alkylamino-1,2,4,5-tetrazines. Research has shown that the extent of nitration on N,N'-dialkyl-1,2,4,5-tetrazine-3,6-diamines is determined by the concentration of nitric acid and the nature of the alkyl substituents at the exocyclic nitrogen atoms researchgate.net. In a related example, the alkylation of N³,N⁶-bis(1H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine to its N-methylated derivative, N³,N⁶-bis(2-methyl-2H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine, has been documented, demonstrating that the secondary amine bridges can be targeted for alkylation rsc.orgresearchgate.net.

Acylation (Nitration): A significant acylation reaction for this compound is N-nitration. The nitration of 3,6-diamino-1,2,4,5-tetrazine with nitrating agents like a nitric acid/acetic anhydride mixture can lead to the formation of dinitramine derivatives sciengine.com. This reaction underscores the ability of the amino groups to act as nucleophiles, attacking the nitronium ion. The resulting N-nitro compounds are of interest as powerful energetic materials. Studies on analogous compounds, such as N³,N⁶-Bis(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine, have shown that nitration with a HNO₃–Ac₂O mixture results in the formation of new nitro derivatives, highlighting a common reactivity pattern for such structures researchgate.netrsc.orgresearchgate.net. The nitration of these complex diamine derivatives occurs specifically on the exocyclic secondary amine groups rsc.orgresearchgate.net.

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 3,6-diamino-1,2,4,5-tetrazine | Nitrating agents | 3,6-dinitramino-1,2,4,5-tetrazine | sciengine.com |

| N³,N⁶-Bis(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine | HNO₃/Ac₂O | N³,N⁶-bis(3-nitro-1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine | researchgate.netrsc.orgresearchgate.net |

Formation of Guanidine- and Hydrazino-Substituted Compounds

The synthesis of guanidine and hydrazine (B178648) derivatives of the 1,2,4,5-tetrazine core typically involves nucleophilic substitution reactions on a pre-functionalized tetrazine ring, rather than direct derivatization of this compound.

Hydrazino Derivatives: 3,6-dihydrazino-1,2,4,5-tetrazine (DHT), a high-nitrogen energetic material, is synthesized via a nucleophilic substitution pathway. The process starts with a precursor such as 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine. This compound reacts with hydrazine in a solvent like acetonitrile (B52724) at room temperature, where the pyrazolyl groups act as leaving groups and are displaced by hydrazine to yield DHT mdpi.com. The yield for this synthesis has been optimized to 92% researchgate.net.

Guanidino Derivatives: Similarly, 3,6-diguanidino-1,2,4,5-tetrazine can be synthesized using nucleophilic substitution reactions with 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine as the precursor researchgate.net. In a related synthesis, a monosubstituted derivative, 2-nitro-1-(1,2,4,5-tetrazin-3-yl)guanidine, was prepared from 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine by substitution with a guanidino nucleophile researchgate.net. These syntheses highlight a general strategy where a suitable leaving group on the tetrazine ring is displaced by hydrazine or guanidine.

| Precursor | Nucleophile | Product | Reference |

|---|---|---|---|

| 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine | Hydrazine | 3,6-dihydrazino-1,2,4,5-tetrazine (DHT) | mdpi.comresearchgate.net |

| 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine | Guanidine | 3,6-diguanidino-1,2,4,5-tetrazine | researchgate.net |

Thermal Decomposition Pathways and Reaction Mechanisms

The thermal stability and decomposition of this compound and its derivatives are critical to their application as energetic materials. Research indicates that the decomposition is often initiated by the substituents on the tetrazine ring.

Kinetics and Thermodynamics of Decomposition Processes

Studies on various 3,6-substituted s-tetrazines have shown that the thermal stability is largely controlled by the nature of the substituent group researchgate.netresearchgate.net. For 3,6-diamino-1,2,4,5-tetrazine, the main thermal decomposition route involves the dissociation of the amino substituent group researchgate.net. In comparison, the hydrazino-substituted analogue, (N₂H₃)₂T, is noted to be the least stable among several derivatives, with a decomposition peak temperature of 164°C researchgate.net.

Detailed kinetic and thermodynamic data are available for the closely related fused-ring compound, rsc.orgresearchgate.netmdpi.comtriazolo[4,3-b] rsc.orgresearchgate.netmdpi.comnih.govtetrazine-3,6-diamine (TTDA), which can serve as a model. The activation energy (Ea) for the decomposition process of TTDA has been determined to be 129.0 kJ/mol mdpi.com. The parameters for heat resistance and thermal safety for TTDA were found to be 349.5°C and 358.2°C, respectively mdpi.com.

| Compound | Decomposition Peak Temp (Tₚ) | Activation Energy (Eₐ) | Initiation Step | Reference |

|---|---|---|---|---|

| 3,6-dihydrazino-1,2,4,5-tetrazine | 164°C | Not specified | Dissociation of hydrazino group | researchgate.net |

| rsc.orgresearchgate.netmdpi.comtriazolo[4,3-b] rsc.orgresearchgate.netmdpi.comnih.govtetrazine-3,6-diamine (TTDA) | 349.5°C (Onset) | 129.0 kJ/mol | Not specified | mdpi.com |

Identification of Gaseous and Condensed Decomposition Products

Under thermal decomposition, the tetrazine ring structure is generally not maintained researchgate.net. The decomposition pathways for high-nitrogen tetrazine compounds typically lead to the formation of stable, nitrogen-rich gaseous products and a carbonaceous condensed-phase residue.

Gaseous Products: For the model compound TTDA, the identified gaseous decomposition products include cyanogen (B1215507) (C₂N₂) and hydrogen cyanide (HCN) mdpi.com. The low-oxygen or oxygen-free nature of these materials often results in the formation of high-enthalpy species like nitriles in the combustion products researchgate.net.

Condensed Products: The solid residue from the decomposition of nitrogen-rich tetrazines is often a form of carbon nitride. In the case of TTDA, the condensed product was identified as nanostructured α-C₃N₄ mdpi.com. This suggests a decomposition pathway involving the polymerization and consolidation of the nitrogen- and carbon-containing fragments of the original molecule.

Advanced Spectroscopic and Structural Elucidation Techniques for 1,2,4,5 Tetrazine 3,6 Diamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is an indispensable tool for the characterization of 1,2,4,5-tetrazine (B1199680) systems. researchgate.neturfu.ru By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁵N, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR for Structural Assignment

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For 1,2,4,5-tetrazine-3,6-diamine, the most characteristic signals would be from the protons of the amino (-NH₂) groups. Due to the electron-withdrawing nature of the tetrazine ring, these protons are expected to be deshielded and appear at a relatively downfield chemical shift. The exact position can be influenced by solvent, concentration, and temperature due to hydrogen bonding effects.

In symmetrically 3,6-disubstituted 1,2,4,5-tetrazines, the symmetry of the molecule simplifies the spectrum. For derivatives where protons are present on the substituents, their chemical shifts and coupling patterns provide critical data for confirming the structure. For instance, in analogues with aromatic substituents, distinct signals for the aromatic protons can be resolved and assigned.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy is fundamental for elucidating the carbon framework of organic molecules. znaturforsch.com In this compound, the two carbon atoms of the tetrazine ring are chemically equivalent due to the molecule's symmetry (D₂h point group). Consequently, they are expected to produce a single, characteristic signal in the ¹³C NMR spectrum.

The chemical shift of these carbons is significantly downfield, typically in the range of 160-170 ppm. This pronounced deshielding is a direct result of the influence of the four electronegative nitrogen atoms within the aromatic ring. The specific chemical shift provides a diagnostic marker for the tetrazine core. For substituted derivatives, additional signals will appear corresponding to the carbon atoms of the substituent groups, allowing for a complete analysis of the carbon skeleton. znaturforsch.com

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for 3,6-Disubstituted 1,2,4,5-Tetrazine Carbons

| Compound Name | Tetrazine Carbon Signal (C3/C6) [ppm] | Notes |

| This compound (Expected) | ~160-170 | A single peak is expected due to symmetry. |

| 3,6-bis(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine | 161.9 | Example of a symmetrically substituted derivative. |

| 3,6-dichloro-1,2,4,5-tetrazine (B31795) | 162.7 | Electron-withdrawing groups affect the shift. |

Nitrogen (¹⁵N) NMR for Nitrogen-Rich Systems and Mechanistic Studies

Given the high nitrogen content of tetrazines, ¹⁵N NMR spectroscopy is a uniquely powerful tool for their study. It provides direct insight into the electronic structure and chemical environment of the nitrogen atoms in both the ring system and the substituent groups. The ¹⁵N chemical shifts are highly sensitive to changes in hybridization, oxidation state, and electron density.

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is particularly effective for identifying polar functional groups. For this compound, the IR spectrum is characterized by several key absorption bands.

The most prominent features are the N-H stretching vibrations of the primary amino groups, which typically appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. The C-N stretching vibrations and N-H bending (scissoring) vibrations, expected around 1600-1650 cm⁻¹, are also important diagnostic peaks. Vibrations associated with the tetrazine ring itself, including ring stretching and deformation modes, occur in the fingerprint region (below 1500 cm⁻¹). The characterization of various energetic materials based on 1,2,4,5-tetrazine has been supported by IR spectroscopy. urfu.ru

Interactive Data Table: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium-Strong | Characteristic of the primary amine groups. |

| N-H Bend (Scissoring) | 1600 - 1650 | Medium | Overlaps with C=N stretching region. |

| C=N Stretch | ~1500 - 1600 | Medium | Associated with the tetrazine ring. |

| Tetrazine Ring Modes | < 1500 | Variable | Complex vibrations in the fingerprint region. |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Due to its high symmetry, the 1,2,4,5-tetrazine ring possesses several Raman-active vibrational modes that may be weak or silent in the IR spectrum.

For the parent s-tetrazine molecule, which has D₂h symmetry, theoretical calculations and experimental data have identified several key Raman-active modes. nist.gov These include symmetric ring stretching and deformation modes. The most intense Raman bands are typically associated with the totally symmetric (Ag) vibrations of the ring. For this compound, the addition of the amino groups would lead to new vibrational modes and may alter the symmetry, but the characteristic symmetric breathing and stretching modes of the tetrazine ring would still be prominent features in the Raman spectrum. These symmetric vibrations provide a unique fingerprint for the tetrazine core.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool for determining the molecular weight and confirming the structure of this compound.

High-resolution mass spectrometry provides an exceptionally accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the exact mass is a critical piece of data for its unambiguous identification. The theoretical monoisotopic mass, calculated from the sum of the most abundant isotopes of its constituent atoms (²C, ¹H, and ¹⁴N), has been established. This value is distinct and serves as a key parameter for its confirmation in complex samples.

| Property | Value |

| Molecular Formula | C₂H₄N₆ |

| Calculated Monoisotopic Mass | 112.04974415 Da |

This precise mass measurement allows differentiation from other isomers or compounds with the same nominal mass.

While specific experimental fragmentation data for this compound is not extensively detailed in the reviewed literature, the fragmentation pattern under electron ionization (EI) can be predicted based on the principles of mass spectrometry and the known behavior of related heterocyclic and amino-substituted aromatic compounds.

Upon ionization, the molecular ion (M⁺˙) with a theoretical m/z of 112 would be formed. The high-energy nature of this radical cation would likely lead to characteristic fragmentation pathways. The tetrazine ring is known to be susceptible to cleavage, often involving the expulsion of stable neutral molecules like nitrogen (N₂).

Plausible Fragmentation Pathways:

Loss of Nitrogen: A retro-Diels-Alder type reaction could lead to the expulsion of a molecule of N₂, a common fragmentation for tetrazines, resulting in a fragment ion at m/z 84.

Cleavage of Amino Group: The loss of an amino radical (•NH₂) could occur, leading to a fragment at m/z 96.

Ring Cleavage: Fragmentation of the heterocyclic ring could result in the formation of smaller ions. For instance, the loss of hydrogen cyanide (HCN) from the ring structure is a common pathway for nitrogen-containing heterocycles.

The resulting mass spectrum would present a unique "fingerprint," with the molecular ion peak and a series of fragment ion peaks whose masses and relative intensities are characteristic of the this compound structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure and insights into intermolecular interactions.

A single-crystal X-ray diffraction study has confirmed the molecular structure of this compound. The analysis revealed the precise bond lengths and angles within the molecule, confirming the planar nature of the tetrazine ring. The compound crystallizes in the orthorhombic system, which dictates the symmetry and arrangement of the molecules within the crystal lattice.

| Crystal Data Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Amam |

| a | 6.257(1) Å |

| b | 7.839(1) Å |

| c | 9.424(1) Å |

| Volume | 462.2(2) ų |

| Z (Molecules per unit cell) | 4 |

These crystallographic parameters are essential for understanding the solid-state properties of the material.

The extreme insolubility of this compound suggests the presence of strong intermolecular forces in the solid state. The crystal structure analysis confirms this, revealing an extensive network of intermolecular hydrogen bonds. The amino groups act as proton donors, forming strong hydrogen bonds with the nitrogen atoms of the tetrazine rings of adjacent molecules.

This hydrogen-bonding network is a dominant feature of the crystal packing, linking the individual molecules into planar layers. These layers are separated by a distance of 3.129(1) Å, corresponding to half the length of the 'a' axis of the unit cell. This layered structure, held together by strong, directional hydrogen bonds, explains the compound's notable physical properties, including its low solubility. A similar importance of strong hydrogen bonds has been noted in theoretical studies of the related compound, 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide.

Ultraviolet-Visible (UV-Vis) Spectroscopy

1,2,4,5-tetrazine derivatives are known for their characteristic intense color, which arises from a weak electronic transition in the visible region of the spectrum. This absorption is attributed to a formally forbidden n→π* transition, where an electron from a non-bonding orbital (lone pair) on a ring nitrogen atom is promoted to an antibonding π* orbital. This transition typically occurs at long wavelengths, often between 500 and 550 nm, and is responsible for the pink or red color of many tetrazines.

In addition to the visible band, tetrazines also exhibit more intense absorptions in the UV region, typically below 350 nm. These are attributed to allowed π→π* transitions within the aromatic system. The presence of the electron-donating amino groups on the tetrazine ring in this compound would be expected to influence the exact position and intensity of these absorption maxima, likely causing a shift in the absorption wavelengths compared to the unsubstituted parent tetrazine.

Electronic Transitions and Chromophoric Properties

The color of 1,2,4,5-tetrazine derivatives is a result of a low-energy n–π* transition within the visible range of the electromagnetic spectrum. This transition involves the excitation of a non-bonding electron from a nitrogen atom to an antibonding π* orbital of the tetrazine ring. This characteristic absorption makes them visually detectable and forms the basis of their application as chromophoric systems.

The chromophoric properties of 1,2,4,5-tetrazine systems are significantly influenced by the substituents at the 3 and 6 positions. In the case of this compound, the amino groups act as electron-donating groups, which can affect the energy of the molecular orbitals and, consequently, the wavelength of maximum absorption (λmax).

A key aspect of the chromophoric nature of tetrazines is their ability to act as fluorescence quenchers. When a tetrazine moiety is conjugated to a fluorophore, it can effectively quench the fluorescence emission. This quenching can occur through mechanisms such as Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT). The efficiency of this quenching is dependent on the spectral overlap between the fluorophore's emission and the tetrazine's absorption, as well as the electronic coupling between the two moieties. Upon a chemical reaction that alters the tetrazine ring, such as an inverse electron demand Diels-Alder (iEDDA) reaction, the quenching effect is diminished or eliminated, leading to a "turn-on" of fluorescence. This property is extensively utilized in the development of fluorogenic probes for bioimaging and sensing applications.

Spectroscopic Response to Chemical Analytes

The electron-deficient carbon atoms at the 3 and 6 positions of the 1,2,4,5-tetrazine ring are susceptible to nucleophilic attack. This reactivity forms the basis for the use of this compound and its derivatives as colorimetric sensors for specific chemical analytes. The interaction with an analyte can lead to a distinct change in the electronic structure of the tetrazine, resulting in a measurable change in its absorption spectrum.

A notable example is the use of 3,6-bis-substituted-1,2,4,5-tetrazine derivatives as colorimetric probes for the detection of the bisulfite ion (HSO₃⁻). In a study, a series of these probes demonstrated high selectivity and sensitivity for HSO₃⁻ in aqueous solutions rsc.org. The interaction of the probe with bisulfite ions resulted in a significant color change from orange to colorless, which could be easily observed with the naked eye rsc.org.

This change is quantified by monitoring the decrease in absorbance at a specific wavelength using UV-Vis spectroscopy. For instance, the absorbance of a 3,6-bis(2-aminoethylamino)-1,2,4,5-tetrazine probe at 458 nm was observed to decrease progressively with increasing concentrations of HSO₃⁻ rsc.org. This response allows for the quantitative determination of the analyte concentration. The proposed mechanism involves a nucleophilic reaction of the bisulfite anion with the tetrazine ring, leading to a disruption of the chromophore rsc.org.

The selectivity of these probes is a critical aspect of their function. It has been shown that 3,6-bis-substituted-1,2,4,5-tetrazine-based probes exhibit a specific response to HSO₃⁻ without significant interference from a wide range of other common anions and cations rsc.org. This high selectivity is crucial for their practical application in complex samples, such as food products rsc.org.

The following table summarizes the spectroscopic response of a 1,2,4,5-tetrazine-based probe to HSO₃⁻:

| Analyte | Probe | Initial Color | Final Color | Spectroscopic Change |

| HSO₃⁻ | 3,6-bis(2-aminoethylamino)-1,2,4,5-tetrazine | Orange | Colorless | Decrease in absorbance at 458 nm |

This data demonstrates the clear and measurable spectroscopic response of the 1,2,4,5-tetrazine system to a specific chemical analyte, highlighting its potential in the development of advanced chemical sensors.

Exploratory Applications of 1,2,4,5 Tetrazine 3,6 Diamine in Specialized Chemical Fields

Design Principles for Advanced Energetic Materials

The 1,2,4,5-tetrazine (B1199680) ring is a foundational structure in the development of advanced energetic materials due to its inherent high nitrogen content and favorable energetic properties. mdpi.comsciengine.com As a nitrogen-rich heterocycle, it serves as a key building block for high-energy density materials (HEDMs) that often exhibit a desirable combination of high performance, thermal stability, and insensitivity to mechanical stimuli like impact and friction. mdpi.comresearchgate.net The diamino-substituted form, 1,2,4,5-tetrazine-3,6-diamine, is a particularly important precursor for a variety of energetic compounds. google.com Research focuses on its chemical modifications to create new materials with tailored properties for applications as explosives, propellants, and pyrotechnics. mdpi.com

Role of High Nitrogen Content in Energy Density

A primary principle in designing energetic materials is to maximize the energy density, which is closely linked to the material's heat of formation (HOF). The 1,2,4,5-tetrazine scaffold is advantageous because its structure, composed of four nitrogen atoms and two carbon atoms, inherently possesses a high nitrogen content, accounting for approximately 68% of the mass in the unsubstituted ring. mdpi.com This high nitrogen content is a key contributor to a high positive heat of formation. The energy stored in the numerous N-N and C-N bonds within the molecule is released upon decomposition. The primary decomposition product is environmentally benign nitrogen gas (N₂), a highly stable molecule. The large amount of energy released when forming the strong triple bond of N₂ gas is a major reason for the high energy output of these materials.

Incorporating nitrogen-rich functional groups onto the this compound core is a common strategy to further increase nitrogen content and energy density. For instance, the introduction of azido (B1232118) (-N₃) or cyano (-CN) groups can significantly increase the HOF of tetrazine derivatives. nih.govacs.org The goal is to create a molecule with a high density of stored chemical energy that can be rapidly released.

Molecular Engineering for Enhanced Thermal Stability

Thermal stability is a critical parameter for the practical application of energetic materials, ensuring safety during storage and handling. The 1,2,4,5-tetrazine ring itself provides a stable aromatic core. Molecular engineering efforts focus on introducing specific substituent groups to this core to enhance its thermal resilience.

Analysis of bond dissociation energies indicates that substituting the tetrazine ring with amino (-NH₂) groups is favorable for enhancing thermal stability. nih.govacs.org Further modifications of this compound have led to compounds with exceptionally high decomposition temperatures. For example, linking it with other thermally stable heterocyclic rings, such as 1,2,4-triazole, can produce materials with significantly increased stability. The symmetrically bis-3,5-diamino-1,2,4-triazolyl-substituted derivative of 1,2,4,5-tetrazine exhibits a very high thermal stability, with a decomposition temperature up to 370 °C. znaturforsch.com Similarly, N⁵,N⁵′-(1,2,4,5-tetrazine-3,6-diyl)-bis(1H-1,2,4-triazole-3,5-diamine) shows an onset of decomposition at a very high 357 °C. rsc.org

The formation of energetic salts is another strategy. Converting 3,6-dinitramino-1,2,4,5-tetrazine (derived from the diamino precursor) into its dibasic salts can improve thermal stability compared to the parent compound. sciengine.com These stability enhancements are often attributed to extensive intermolecular hydrogen bonding and strong electrostatic interactions within the crystal lattice, which require more energy to overcome.

| Compound Name | Decomposition Temperature (Td) (°C) | Reference |

|---|---|---|

| N⁵,N⁵′-(1,2,4,5-tetrazine-3,6-diyl)-bis(1H-1,2,4-triazole-3,5-diamine) | 357 | researchgate.netrsc.org |

| 3,6-bis-(3,5-diamino-triazol-1-yl)-1,2,4,5-tetrazine | 370 | znaturforsch.com |

| N³,N⁶-bis(3-nitro-1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine | 302 | researchgate.netrsc.org |

| Alkali metal salts of 3,6-dinitramino-1,2,4,5-tetrazine | 241–260 | sciengine.com |

Strategies for Designing Insensitive Energetic Materials

For an energetic material to be practical, it must be insensitive to accidental detonation from stimuli such as impact, friction, or electrostatic discharge. Many compounds based on the 1,2,4,5-tetrazine scaffold have been found to exhibit remarkable insensitivity. mdpi.com This is often attributed to the stability of the aromatic tetrazine ring and the presence of extensive hydrogen bonding networks in the crystal structure, which can dissipate mechanical energy without initiating decomposition.

Derivatives of this compound have been specifically engineered for insensitivity. For example, N⁵,N⁵′-(1,2,4,5-tetrazine-3,6-diyl)-bis(1H-1,2,4-triazole-3,5-diamine) is reported to be insensitive to impact (>98 J), friction (>360 N), and electrostatic discharge (2512 mJ). rsc.org Similarly, certain alkaline earth metal salts of 3,6-dinitramino-1,2,4,5-tetrazine exhibit extremely low impact (>40 J) and friction (>360 N) sensitivities. sciengine.com The introduction of nitro groups to attached azole rings, such as in N³,N⁶-bis(3-nitro-1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine, can also yield highly insensitive materials with friction sensitivities greater than 353 N. researchgate.netrsc.org These findings demonstrate that combining the stable tetrazine core with robust, hydrogen-bonding functional groups is a successful strategy for creating powerful yet safe energetic materials.

| Compound Name | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |

|---|---|---|---|

| N⁵,N⁵′-(1,2,4,5-tetrazine-3,6-diyl)-bis(1H-1,2,4-triazole-3,5-diamine) | > 98 | > 360 | researchgate.netrsc.org |

| Alkaline earth metal salts of 3,6-dinitramino-1,2,4,5-tetrazine | > 40 | > 360 | sciengine.com |

| N³,N⁶-bis(3-nitro-1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine | Not specified | > 353 | researchgate.netrsc.org |

Application as Components in Propellant Formulations and Gas Generators

The unique properties of this compound derivatives make them promising candidates for use in propellant formulations and gas generators. mdpi.com Their high nitrogen content leads to the generation of a large volume of gaseous products upon combustion, primarily N₂, which is a key requirement for propellants and gas-generating compositions.

Furthermore, the low or zero oxygen balance of many tetrazine-based compounds can result in smokeless combustion, a desirable trait for modern propellant formulations. sciengine.com Compounds like N⁵,N⁵′-(1,2,4,5-tetrazine-3,6-diyl)-bis(1H-1,2,4-triazole-3,5-diamine), when combined with oxidants, can generate up to 1225 liters of gas per kilogram of the mixture. rsc.org This makes such materials prospective components in solid propellants and candidates for solid-state gas generators used in applications like clean fire-extinguishing systems. rsc.org The alkali metal salts of 3,6-dinitramino-1,2,4,5-tetrazine are also considered for use as "green" energetic components in gas generators or as additives in low-smoke solid rocket propellants. sciengine.com

Bioorthogonal Chemistry and Bioconjugation Methodologies

Beyond energetic materials, the 1,2,4,5-tetrazine core is central to a powerful set of reactions in chemical biology known as bioorthogonal chemistry. This field involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org

Tetrazine Ligation in Chemical Biology Research

The premier reaction involving 1,2,4,5-tetrazine in this field is the tetrazine ligation, which is an inverse-electron-demand Diels-Alder (iEDDA) reaction. nih.govresearchgate.net This reaction occurs between an electron-poor 1,2,4,5-tetrazine and an electron-rich, strained dienophile, such as a trans-cyclooctene (B1233481) (TCO). wikipedia.orgnih.gov The reaction is exceptionally fast and highly specific, allowing for the precise labeling of biomolecules in complex biological environments, even at very low concentrations. wikipedia.orgresearchgate.net

The process involves an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly eliminates stable N₂ gas. wikipedia.org This rapid and selective chemistry has become a vital tool for studying biomolecules like proteins and glycans in real time within living cells. wikipedia.orgresearchgate.net By functionalizing a tetrazine molecule (often a derivative of a stable, water-soluble core to ensure biocompatibility) with a probe (like a fluorescent dye) and attaching the TCO dienophile to a biomolecule of interest, researchers can specifically "click" the two components together inside a cell or organism. nih.govnih.gov The tunability of the tetrazine's structure allows for the optimization of reaction kinetics and stability, making tetrazine ligation one of the most advanced and widely used bioorthogonal reactions. researchgate.netoregonstate.edu

Development of Bioorthogonal Reagents

1,2,4,5-Tetrazines, including derivatives of this compound, have become crucial components in the field of bioorthogonal chemistry. Their utility stems from their participation as dienes in inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes. This type of reaction is exceptionally fast and can proceed within cellular environments without interfering with native biological processes, making it a powerful tool for labeling and tracking cellular components. nih.gov

The development of tetrazine-based bioorthogonal reagents involves the synthesis and characterization of various tetrazine derivatives to optimize properties such as stability, reactivity, and water solubility for biological applications. nih.gov The reactivity of the tetrazine is significantly influenced by the substituents at the 3 and 6 positions of the ring. nih.gov For instance, tetrazines bearing electron-withdrawing groups tend to exhibit faster reaction kinetics in cycloaddition reactions. bohrium.com

A key area of development is the creation of fluorogenic probes, where a tetrazine moiety is attached to a fluorophore, rendering it non-fluorescent. Upon a bioorthogonal reaction, the tetrazine is consumed, leading to a significant increase in the fluorescence signal. rsc.orgmdpi.com This "turn-on" response is highly desirable for bioimaging as it minimizes background noise. mdpi.com The modular nature of this system allows for the incorporation of the tetrazine functionality into various molecules, such as amino acids, for solid-phase peptide synthesis, enabling the creation of complex, reactive biomolecules. nih.gov

| Tetrazine Derivative Type | Key Feature | Application Focus |

| Alkyl-substituted | High stability | General bioorthogonal labeling |

| Electron-withdrawing group substituted | Fast kinetics | Rapid labeling applications |

| Fluorophore-conjugated | Fluorogenic ("turn-on") | Bioimaging and biosensing |

| Amino acid derivatives | Solid-phase synthesis compatibility | Creation of complex bioprobes |

Chemical Sensing and Colorimetric Probe Development

The unique electronic properties of the 1,2,4,5-tetrazine ring make it a valuable scaffold for the development of chemical sensors and colorimetric probes. These probes can be designed to detect a variety of analytes, including ions, through observable changes in their optical properties, such as color or fluorescence. nih.gov

The design of tetrazine-based probes for ion recognition often involves incorporating specific binding motifs into the tetrazine structure. For example, a series of 3,6-bis-substituted-1,2,4,5-tetrazine derivatives have been developed as colorimetric probes that exhibit high selectivity and sensitivity for the bisulfite ion (HSO₃⁻) in aqueous solutions. nih.gov The interaction with the target ion leads to a distinct color change, in this case from orange to colorless. nih.gov

In another design strategy, the tetrazine ring itself can act as a π-anion receptor. This intrinsic property can be combined with other recognition elements, such as a hydrogen-bonding urea (B33335) motif, to create highly selective and efficient anion receptors. nih.govresearchgate.net The synergistic effect of the tetrazine and the additional binding site enhances the complexation properties of the probe. nih.govresearchgate.net The design can be further refined by modulating the strength of the hydrogen bonds and the length of the linker connecting the urea and tetrazine motifs to fine-tune the binding affinity for specific anions. researchgate.net

| Probe Design Strategy | Target Analyte Example | Principle of Recognition |

| 3,6-bis-substituted tetrazines | HSO₃⁻ | Nucleophilic reaction with the tetrazine ring |

| Tetrazine-urea conjugates | Anions (e.g., Cl⁻) | Synergistic anion-π and hydrogen bonding interactions |

The response mechanism of tetrazine-based sensors can be either colorimetric or fluorometric. For colorimetric probes, the response is often triggered by a chemical reaction between the analyte and the tetrazine ring. In the case of bisulfite ion detection, a plausible mechanism involves the nucleophilic attack of the bisulfite anion on the tetrazine ring, followed by a free radical rearrangement, which disrupts the chromophore of the tetrazine and leads to a loss of color. nih.gov

For fluorogenic probes, a common mechanism for the "turn-on" fluorescence response is the quenching of the fluorophore's emission by the attached tetrazine moiety in the probe's initial state. rsc.orgmdpi.com A generalized fluorescence quenching mechanism known as "energy transfer to a dark state" (ETDS) has been proposed. rsc.org According to this mechanism, the excited fluorophore transfers its energy to a non-emissive state of the tetrazine. rsc.org This energy transfer is highly efficient when the distance between the fluorophore and the tetrazine is short. rsc.org Upon the bioorthogonal reaction of the tetrazine, the quenching pathway is eliminated, and the fluorescence of the fluorophore is restored. mdpi.com Another proposed mechanism for fluorescence quenching is "through-bond energy transfer" (TBET), where a double bond linking the fluorophore and tetrazine acts as a bridge for energy transfer. nih.gov

| Sensor Type | Response Mechanism | Key Feature |

| Colorimetric | Chemical reaction with tetrazine ring | Visible color change |

| Fluorogenic | Energy transfer to a dark state (ETDS) / Through-bond energy transfer (TBET) | Fluorescence "turn-on" |

Material Science Applications beyond Energetics

Beyond its use in energetic materials, this compound and its derivatives are finding applications in material science, particularly as building blocks for functional materials like metal-organic frameworks and polymers.

Derivatives of 1,2,4,5-tetrazine are being explored as organic linkers for the construction of metal-organic frameworks (MOFs). rsc.org MOFs are porous crystalline materials with a wide range of potential applications, including gas storage and catalysis. mdpi.com The nitrogen-rich tetrazine ring can introduce unique electronic properties and functionalities into the MOF structure.

For example, the ligand 4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid has been successfully used to construct a three-dimensional potassium MOF. rsc.org In another application, dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate was incorporated into the stable UiO-66 zirconium MOF structure via a postsynthetic linker exchange. rsc.org The resulting tetrazine-functionalized MOF acts as an optical sensor for oxidizing gases, with the tetrazine unit undergoing a reversible color change from yellow to pink upon oxidation and reduction. rsc.org The synthesis of MOFs containing tetrazine moieties can be achieved through various strategies, including the use of 3,6-di(4-pyridyl)-1,2,4,5-tetrazine (B1276428) as a pillaring agent for layered architectures. nih.gov

| MOF Precursor | Resulting MOF Structure | Application |

| 4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid | 3D Potassium MOF | Luminescence |

| Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate | Tetrazine-functionalized UiO-66 | Optical gas sensor |

| 3,6-di(4-pyridyl)-1,2,4,5-tetrazine | Layer-pillared MOF | Gas uptake |

The tetrazine ring serves as a versatile building block for the synthesis of functional polymers. Its rigid, planar structure and electron-deficient nature can impart desirable electronic and structural properties to the resulting polymer chains. One-dimensional conducting polymers have been produced using tetrazine-based coordination chemistry, where the tetrazine ring provides the electronic connection between metal centers. acs.org

Tetrazine-based one-dimensional organic polymers have also been investigated as materials for the chemiresistive sensing of gases like nitrogen dioxide. researchgate.net The nitrogen heteroatoms within the polymer backbone can engage in strong hydrogen-bonding interactions with analyte molecules, leading to a measurable change in electrical resistance. researchgate.net This demonstrates the potential of 1,2,4,5-tetrazine derivatives as fundamental building blocks for creating new functional materials with applications in electronics and sensing. researchgate.net

Utilization in Carbon Nitride (C3N4) Ceramics

The exploration of nitrogen-rich compounds as single-source precursors for the synthesis of advanced ceramic materials, such as graphitic carbon nitride (g-C3N4), has garnered significant scientific interest. These ceramics are valued for their exceptional thermal and chemical stability, as well as their unique electronic and photocatalytic properties. The high nitrogen content and thermal decomposition characteristics of tetrazine-based compounds make them theoretically suitable candidates for transformation into carbon nitride networks.

While direct and detailed research on the specific utilization of this compound for the synthesis of C3N4 ceramics is not extensively documented in publicly available literature, the potential for such applications can be inferred from studies on closely related tetrazine derivatives. The thermal treatment of nitrogen-rich heterocyclic compounds is a common and effective method for producing g-C3N4. This process, known as thermal condensation or pyrolysis, involves the heating of the precursor in an inert atmosphere, leading to the progressive elimination of substituents and the formation of a stable, layered carbon nitride structure.

A pertinent example is the use of 3,6-di(azido)-1,2,4,5-tetrazine as a precursor for the preparation of nitrogen-rich carbon nitrides. labpartnering.orgresearchgate.net This compound, which can be synthesized from 3,6-dihydrazino-1,2,4,5-tetrazine, a related diamino-tetrazine derivative, has been shown to yield carbon nitride materials upon controlled heating. labpartnering.orgresearchgate.net A patented method outlines the synthesis of carbon nitrides by heating 3,6-di(azido)-1,2,4,5-tetrazine to temperatures in the range of 100-150°C. labpartnering.org This demonstrates the viability of the 1,2,4,5-tetrazine core as a foundational building block for carbon nitride materials.

The general process for synthesizing g-C3N4 from various nitrogen-rich precursors, such as melamine (B1676169) or urea, typically involves heating the precursor in a crucible with a cover to a specific temperature (e.g., 550°C) for a set duration. mdpi.com This method of thermal polymerization leads to the formation of the characteristic layered structure of graphitic carbon nitride. It is plausible that a similar thermal treatment of this compound would lead to the formation of a C3N4-like material, given its high nitrogen content and the inherent stability of the resulting triazine or heptazine-based networks that constitute g-C3N4.

The expected properties of a C3N4 material derived from a tetrazine-based precursor would be influenced by the specific synthesis conditions, such as temperature, heating rate, and duration. These parameters are known to affect the degree of condensation, crystallinity, surface area, and electronic band structure of the final ceramic product. For instance, in the synthesis of g-C3N4 from melamine, the condensation temperature plays a crucial role in the transformation of the precursor into the final layered material.

Although specific experimental data for the conversion of this compound to C3N4 is not available, the table below provides a comparative overview of typical synthesis parameters and resulting properties for g-C3N4 derived from a common precursor, melamine, to illustrate the expected characterization data.

| Precursor | Synthesis Method | Calcination Temperature (°C) | Resulting Material | Key Properties |

| Melamine | Thermal Condensation | 500-600 | Graphitic Carbon Nitride (g-C3N4) | Layered structure, High thermal stability (up to 600°C), Bandgap of ~2.7 eV |

Further research is required to fully elucidate the specific conditions and mechanisms for the transformation of this compound into C3N4 ceramics and to characterize the properties of the resulting materials. The high nitrogen content of this precursor suggests it could be a promising candidate for producing carbon nitrides with unique properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,4,5-tetrazine-3,6-diamine, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is synthesized via condensation of triaminoguanidine hydrochloride under controlled acidic conditions. Key parameters include temperature (maintained at 60–80°C), stoichiometric ratios, and purification via recrystallization to avoid byproducts like unreacted intermediates . Purity is confirmed using elemental analysis and NMR, with deviations in pH or temperature leading to hydrolytic degradation .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming planar tetrazine rings and hydrogen-bonding networks. Complementary techniques include FTIR (to identify N–H and C–N stretches at 3300–3400 cm and 1550–1600 cm, respectively) and NMR for nitrogen environment analysis .

Q. What factors contribute to the hydrolytic stability of this compound derivatives?

- Methodological Answer : Stability is influenced by substituent electron-withdrawing effects and steric hindrance. For example, nitration of amino groups (e.g., forming nitro-triazole derivatives) enhances resistance to hydrolysis, as seen in -labeled studies. Hydrolysis rates are quantified via kinetic assays in aqueous/organic solvent systems .

Advanced Research Questions

Q. How does nitration of this compound derivatives proceed, and what mechanistic insights explain product selectivity?

- Methodological Answer : Nitration with HNO/AcO at 0°C preferentially targets exocyclic amine groups, forming nitramines (N–NO). However, these are prone to hydrolysis, necessitating rapid isolation. NMR tracking reveals competing pathways: C–NO formation (e.g., on triazole rings) occurs under milder conditions, yielding stable derivatives like N3,N6-bis(3-nitro-1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine .

Q. What computational approaches are used to predict the detonation performance of this compound-based energetic materials?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311G++(d,p) level calculates heats of formation (HOFs) and bond dissociation energies (BDEs). Detonation velocity () and pressure () are modeled using EXPLO5 software, incorporating crystal densities from X-ray data. For example, derivatives like compound 20 (HOF = 1032.9 kJ/mol) show predicted = 8903 m/s and density = 1.87 g/cm .

Q. How can this compound be integrated into nitrogen-rich polymers for energetic applications?

- Methodological Answer : Click chemistry (e.g., [3+2] cycloaddition with azides) functionalizes tetrazine monomers. For instance, 3,6-bis-propargyloxy-tetrazine reacts with glycidyl azide polymer (GAP) to form crosslinked networks. Thermal stability (TGA) and mechanical properties (DSC) are optimized by varying monomer ratios and curing conditions .

Q. What strategies resolve contradictions in reported reaction outcomes for inverse electron-demand Diels-Alder (IEDDA) reactions involving this compound?

- Methodological Answer : Discrepancies arise from dienophile electronic profiles. Electron-rich dienophiles (e.g., enamines) react faster, while electron-deficient systems require catalysts (e.g., Lewis acids). Kinetic studies (UV-Vis monitoring) and Hammett plots correlate substituent effects with rate constants. For example, methylthio-substituted tetrazines show slower kinetics than carboxylate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products